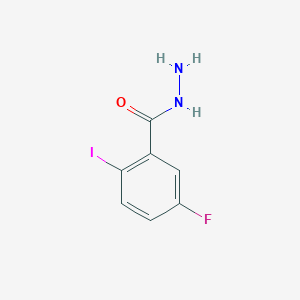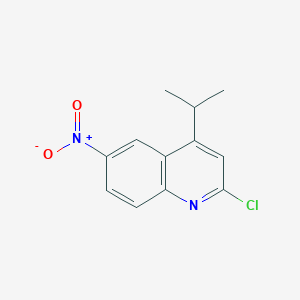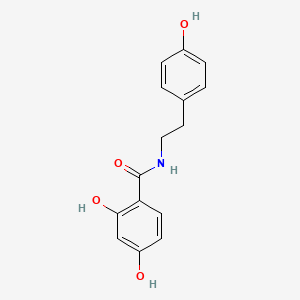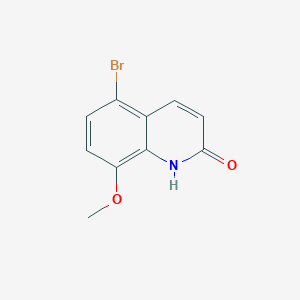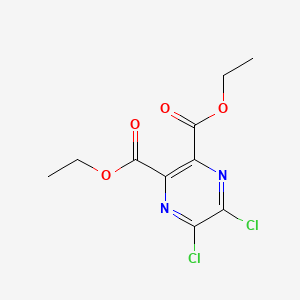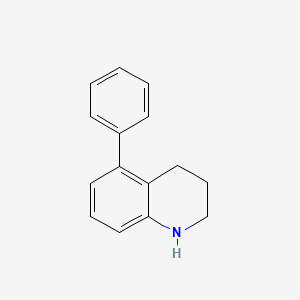
5-Phenyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines These compounds are characterized by a quinoline core structure that is partially saturated, specifically at the 1,2,3,4 positionsThis compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine. This reaction is facilitated by the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to ensure the successful formation of the tetrahydroquinoline ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: H2O2, TBHP, elevated temperatures.
Reduction: NaBH4, LiAlH4, room temperature to slightly elevated temperatures.
Substitution: Halogens, organometallic reagents, varying temperatures depending on the specific reaction.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The interaction with molecular targets can lead to the modulation of signaling pathways, such as those involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar core structure but lacks the phenyl group at the 5-position.
Oxamniquine: A bioactive tetrahydroquinoline used as an antiparasitic agent.
Dynemycin: Another bioactive tetrahydroquinoline with antibiotic properties.
Uniqueness: 5-Phenyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the phenyl group at the 5-position, which enhances its chemical reactivity and biological activity. This structural modification allows for a broader range of applications compared to its analogs .
Eigenschaften
Molekularformel |
C15H15N |
|---|---|
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
5-phenyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)13-8-4-10-15-14(13)9-5-11-16-15/h1-4,6-8,10,16H,5,9,11H2 |
InChI-Schlüssel |
VQTZJSMUWDPICZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC=C2NC1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13661041.png)


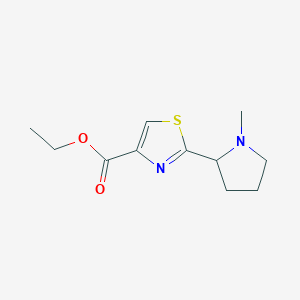
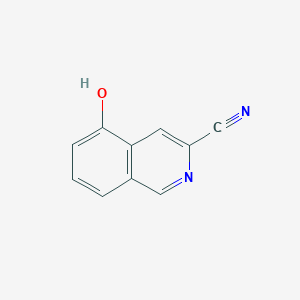
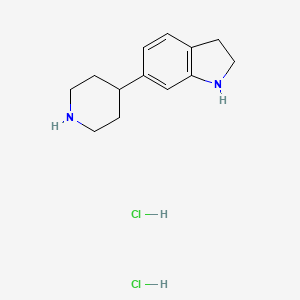
![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B13661084.png)
